Synthesis and Characterization of N-Methoxy-N-methylnicotinamide-¹³C₆: A Technical Guide
Synthesis and Characterization of N-Methoxy-N-methylnicotinamide-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-Methoxy-N-methylnicotinamide-¹³C₆, a stable isotope-labeled derivative of a versatile synthetic intermediate. This document details a feasible synthetic route, expected analytical data, and the relevant biological context of nicotinamide (B372718) derivatives.
Introduction
N-Methoxy-N-methylnicotinamide, a Weinreb amide, is a key intermediate in organic synthesis, enabling the facile preparation of ketones and aldehydes from a carboxylic acid derivative. The incorporation of a ¹³C₆-labeled pyridine (B92270) ring provides a powerful tool for tracer studies in metabolic research, particularly in the investigation of nicotinamide adenine (B156593) dinucleotide (NAD⁺) biosynthesis and related pathways. The stable isotope label allows for unambiguous tracking and quantification of the molecule and its metabolites by mass spectrometry and NMR spectroscopy.
Synthesis of N-Methoxy-N-methylnicotinamide-¹³C₆
The synthesis of N-Methoxy-N-methylnicotinamide-¹³C₆ is predicated on the well-established formation of a Weinreb amide from a carboxylic acid. This can be achieved through the activation of nicotinic acid-¹³C₆ followed by reaction with N,O-dimethylhydroxylamine. A one-pot procedure utilizing phosphorus oxychloride (POCl₃) as an activating agent offers an efficient and direct route.
Synthetic Workflow
The overall synthetic strategy involves the conversion of commercially available nicotinic acid-¹³C₆ to the corresponding Weinreb amide.
Caption: Synthetic workflow for N-Methoxy-N-methylnicotinamide-¹³C₆.
Experimental Protocol
Materials:
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Nicotinic acid-¹³C₆
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N,O-Dimethylhydroxylamine hydrochloride
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Phosphorus oxychloride (POCl₃)
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (B109758) (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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To a stirred solution of nicotinic acid-¹³C₆ (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate the solution under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford N-Methoxy-N-methylnicotinamide-¹³C₆ as a colorless oil.
Characterization
The structural identity and purity of the synthesized N-Methoxy-N-methylnicotinamide-¹³C₆ can be confirmed by a combination of spectroscopic techniques.
Summary of Characterization Data
| Analysis | Technique | Expected Results |
| Molecular Formula | - | ¹³C₆C₂H₁₀N₂O₂ |
| Molecular Weight | - | 172.14 g/mol |
| Appearance | Visual | Colorless oil |
| ¹H NMR | 400 MHz, CDCl₃ | δ (ppm): 8.60-8.63 (m, 1H), 7.70-7.72 (m, 2H), 7.25-7.30 (m, 1H), 3.83 (s, 3H), 3.24 (s, 3H) |
| ¹³C NMR | 100 MHz, CDCl₃ | δ (ppm): 169.5 (C=O), 152.6, 150.5, 137.3, 131.2, 123.7 (Aromatic ¹³C), 62.4 (OCH₃), 34.8 (NCH₃) |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 173.09 |
Detailed Spectral Analysis
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring, as well as singlets for the N-methyl and O-methyl groups. Due to the ¹³C labeling of the entire pyridine ring, complex splitting patterns may be observed for the aromatic protons due to ¹H-¹³C coupling.
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¹³C NMR: The carbon-13 NMR spectrum will be the most informative for confirming the isotopic labeling. All six carbons of the pyridine ring will be observed as intense signals. The chemical shifts will be similar to the unlabeled compound but may show slight isotopic shifts. The carbonyl carbon and the two methyl carbons will also be present at their characteristic chemical shifts.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion. The mass spectrum will show a molecular ion peak corresponding to the fully labeled compound.
Biological Context: Role in NAD⁺ Metabolism
Nicotinamide and its derivatives are central to cellular metabolism, primarily as precursors for the synthesis of nicotinamide adenine dinucleotide (NAD⁺). NAD⁺ is a critical coenzyme in redox reactions and also serves as a substrate for various signaling enzymes. The synthesis of NAD⁺ occurs through several pathways, including the de novo pathway from tryptophan and salvage pathways from nicotinamide, nicotinic acid, and nicotinamide riboside.
Caption: Overview of NAD⁺ biosynthesis pathways.
The use of ¹³C₆-labeled N-Methoxy-N-methylnicotinamide in metabolic studies can help elucidate the fate of the nicotinamide moiety in these pathways. While the Weinreb amide itself is not a direct biological precursor, it can be chemically converted to labeled intermediates for introduction into biological systems.
Conclusion
This technical guide outlines a practical approach for the synthesis and characterization of N-Methoxy-N-methylnicotinamide-¹³C₆. The provided experimental protocol, based on established Weinreb amide synthesis, offers a reliable method for obtaining this valuable isotopically labeled compound. The characterization data serves as a benchmark for confirming the identity and purity of the synthesized material. The availability of such labeled compounds is crucial for advancing our understanding of NAD⁺ metabolism and its role in health and disease, providing essential tools for researchers in the fields of biochemistry, pharmacology, and drug development.
